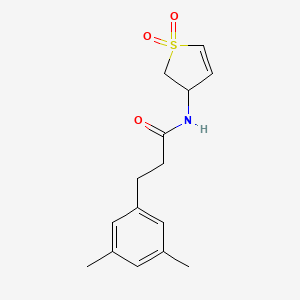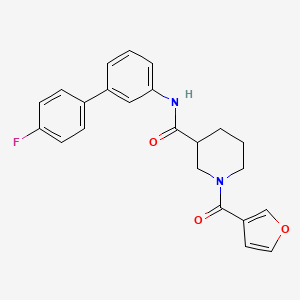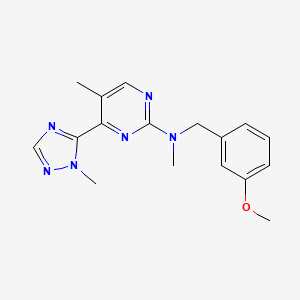
3-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)propanamide
説明
3-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)propanamide, also known as DMTT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTT is a synthetic compound that belongs to the class of thiazolidinedione derivatives.
作用機序
The mechanism of action of 3-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)propanamide is not fully understood. However, it has been suggested that this compound exerts its biological effects by modulating various signaling pathways such as the NF-κB pathway, the Nrf2 pathway, and the PI3K/Akt pathway. This compound has also been shown to inhibit the activity of various enzymes such as α-amylase, α-glucosidase, and COX-2.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound has also been shown to increase the activity of antioxidant enzymes such as catalase, superoxide dismutase, and glutathione peroxidase. In vivo studies have shown that this compound can improve glucose tolerance, decrease insulin resistance, and reduce oxidative stress.
実験室実験の利点と制限
3-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)propanamide has several advantages for lab experiments. It is a stable and easily synthesized compound that can be readily purified. This compound is also soluble in various solvents, which makes it easy to use in various assays. However, this compound has some limitations. It has low bioavailability, which limits its use in vivo. This compound is also cytotoxic at high concentrations, which limits its use in cell-based assays.
将来の方向性
There are several future directions for the research on 3-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)propanamide. One potential direction is to study the structure-activity relationship of this compound and its analogs to identify compounds with improved bioactivity. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its potential use as a therapeutic agent. Additionally, more studies are needed to understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Finally, the potential use of this compound in agriculture and material science should be further explored.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in various fields such as medicine, agriculture, and material science. The synthesis of this compound is straightforward, and it has several advantages for lab experiments. This compound has been shown to have anti-inflammatory, antioxidant, and antidiabetic properties. However, more studies are needed to understand the mechanism of action of this compound and its potential use in the treatment of various diseases.
科学的研究の応用
3-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydro-3-thienyl)propanamide has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to have anti-inflammatory, antioxidant, and antidiabetic properties. This compound has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, this compound has been studied for its potential use as a herbicide and insecticide. In material science, this compound has been studied for its potential use in the development of organic electronics.
特性
IUPAC Name |
3-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-11-7-12(2)9-13(8-11)3-4-15(17)16-14-5-6-20(18,19)10-14/h5-9,14H,3-4,10H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXDDUGMDWRHAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC(=O)NC2CS(=O)(=O)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-chloro-2-methylphenyl)-N'-[1-(methylsulfonyl)piperidin-4-yl]malonamide](/img/structure/B3809188.png)
![N-[3-(6-amino-2-pyrrolidin-1-ylpyrimidin-4-yl)phenyl]acetamide](/img/structure/B3809198.png)
![5-[(5-isoquinolinyloxy)methyl]-N-{[1-(1-piperidinyl)cyclopentyl]methyl}-3-isoxazolecarboxamide](/img/structure/B3809203.png)
![1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B3809206.png)
![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-4-ethylpiperazine](/img/structure/B3809207.png)
![N-methyl-N-({1-[2-oxo-2-(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)ethyl]-1H-tetrazol-5-yl}methyl)-2-propanamine](/img/structure/B3809208.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B3809215.png)

![3-[(dimethylamino)methyl]-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide trifluoroacetate](/img/structure/B3809235.png)



![1-[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[4-(trifluoromethyl)benzyl]methanamine](/img/structure/B3809276.png)
![1-{[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B3809282.png)
